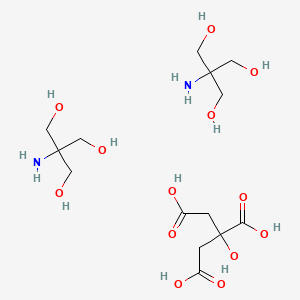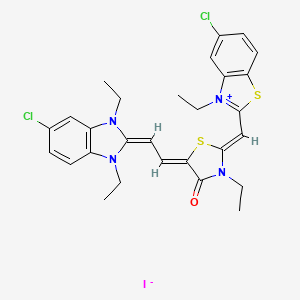![molecular formula C36H41N9O10 B560875 2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 103067-73-8](/img/structure/B560875.png)
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is a synthetic peptide that mimics the natural gonadotropin-releasing hormone. This compound is used primarily in scientific research to study the regulation of reproductive hormones. It is a peptide agonist of the gonadotropin-releasing hormone receptor, which plays a crucial role in the hypothalamic-pituitary-gonadal axis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
In industrial settings, the synthesis of gonadotropin-releasing hormone (1-6) trifluoroacetate salt follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable powder .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Peptide Bond Formation: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Hydrolysis: Proteolytic enzymes like trypsin and chymotrypsin
Major Products
The major products formed from the hydrolysis of gonadotropin-releasing hormone (1-6) trifluoroacetate salt are its constituent amino acids and smaller peptide fragments .
Wissenschaftliche Forschungsanwendungen
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is widely used in scientific research to study the regulation of reproductive hormones. It is used to investigate the mechanisms of hormone release from the pituitary gland and to understand the role of gonadotropin-releasing hormone receptors in various physiological processes. Additionally, it is employed in studies related to reproductive biology, endocrinology, and neuroendocrinology .
Wirkmechanismus
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary gonadotrope cells. This binding activates G-protein coupled receptors, leading to the stimulation of phospholipase C and the production of inositol phosphates. These signaling molecules trigger the release of luteinizing hormone and follicle-stimulating hormone, which are essential for reproductive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gonadotropin-releasing hormone II
- Triptorelin trifluoroacetate salt
- Gonadorelin
Uniqueness
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is unique due to its specific sequence and trifluoroacetate salt form, which enhances its stability and solubility. Compared to other similar compounds, it has a distinct binding affinity and efficacy in stimulating gonadotropin release .
Eigenschaften
IUPAC Name |
2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N9O10.C2HF3O2/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25;3-2(4,5)1(6)7/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNLGWKYDMEUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42F3N9O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione](/img/structure/B560796.png)



![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)



